molecular formula C11H11BrFN3O B2860939 1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol CAS No. 2138365-83-8

1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol

Cat. No. B2860939
CAS RN: 2138365-83-8
M. Wt: 300.131
InChI Key: HAQAMXROJSCMHW-UHFFFAOYSA-N
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Description

The compound “1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol” is a derivative of the 1,2,4-triazole class of compounds . Triazole derivatives have been reported to possess significant biological and pharmacological properties, making them a subject of interest in medicinal chemistry . They have been studied for various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

Triazole is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms with the molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazole derivatives, including “this compound”, have been studied for their reactivity. The loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can affect the molecule’s activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to other triazole derivatives. Triazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of triazole derivatives is often studied using molecular docking studies. These studies help understand the mechanism and binding modes of these derivatives in the binding pocket of potential target enzymes .

Safety and Hazards

The safety of triazole derivatives has been evaluated in various studies. For instance, the cytotoxic activities of the synthesized compounds were evaluated against human cancer cell lines, and most of the synthesized compounds showed proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the study of “1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol” and other triazole derivatives include the discovery and development of more effective and potent agents. These compounds are one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

1-[1-(2-bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3O/c1-2-10(17)9-6-16(15-14-9)11-7(12)4-3-5-8(11)13/h3-6,10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQAMXROJSCMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=N1)C2=C(C=CC=C2Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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